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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of various generic

formulations of vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management

of type 2 diabetes. The data presented is compiled from multiple clinical trials and in vitro

studies to offer a comprehensive overview for researchers, scientists, and professionals in drug

development.

Introduction to Vildagliptin and Bioequivalence
Vildagliptin aids in glycemic control by enhancing the incretin system, which regulates glucose

homeostasis. With the expiration of patents for the innovator product, Galvus®, numerous

generic formulations have entered the market. For a generic drug to be approved, it must

demonstrate bioequivalence to the reference product. This means that it should exhibit a

comparable rate and extent of absorption, ensuring similar therapeutic efficacy and safety

profiles.[1][2] The key pharmacokinetic (PK) parameters used to assess bioequivalence are the

maximum plasma concentration (Cmax) and the area under the plasma concentration-time

curve (AUC).[3][4] Regulatory agencies typically require the 90% confidence interval (CI) for

the ratio of the geometric means (Test/Reference) of Cmax and AUC to fall within the range of

80-125%.[3][4]
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Multiple studies have demonstrated the bioequivalence of generic vildagliptin formulations to

the innovator product. These studies are typically conducted in healthy adult volunteers under

controlled conditions.

Table 1: Bioequivalence of Vildagliptin 50 mg Tablets (Generic vs. Innovator)
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(2022)[1]
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Generic

Vildaglipti

n 50 mg

Galvus®

50 mg
66 Fasting Cmax 97.91

92.22 -

103.94

AUC0-t 100.81
99.00 -

102.66

Sharma

&
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Zomelis

50 mg

(Test 1)

Galvus®

50 mg
12 Fasting Cmax 100.14

100.02 -

100.26

AUC0-t 99.92
99.71 -

100.13

AUC0-∞ 99.94
99.73 -

100.16

Jalra 50
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Galvus®

50 mg
12 Fasting Cmax 100.03

99.92 -

100.13

AUC0-t 99.88
99.69 -

100.08

AUC0-∞ 99.85
99.61 -

100.10

Table 2: Bioequivalence of Vildagliptin/Metformin Fixed-Dose Combinations (FDC) (Generic vs.

Innovator)
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Vildagli

ptin/Met

formin

50/850

mg

Eucrea

s®

50/850

mg

56 Fed
Vildagli

ptin
Cmax 104.0

94.81 -

115.41

AUC0-t 100.0
95.28 -

106.00

Metfor

min
Cmax 95.9

90.87 -

101.18

AUC0-t 95.2
90.56 -

100.09
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rs et al.
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50/1000
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mg
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ptin
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105.56

-
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98.30 -
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Metfor

min
Cmax 97.8

92.14 -

103.73

AUC0-t 98.1
94.60 -

101.81

The data consistently show that the 90% confidence intervals for the geometric mean ratios of

Cmax and AUC for the tested generic products fall well within the accepted bioequivalence
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range of 80-125%.[1][2][3][4][5][6]

Experimental Protocols
A standardized approach is crucial for the reliable assessment of bioequivalence. The following

outlines a typical experimental protocol for an in vivo bioequivalence study of vildagliptin.

1. Study Design: A randomized, two-treatment, two-period, two-sequence, crossover design is

commonly employed.[3][4] This design minimizes individual subject variation. A washout period

of at least 7 days separates the two treatment periods to ensure the complete elimination of the

drug from the body before the next administration.[6]

2. Study Population: Healthy adult volunteers, typically males, are enrolled.[3][6] The number of

subjects is determined by statistical power calculations to ensure the study can detect

significant differences if they exist.[1]

3. Dosing and Administration: A single oral dose of the test and reference formulations is

administered. For vildagliptin monotherapy tablets, studies are often conducted under fasting

conditions, as this is considered the most sensitive condition for detecting formulation

differences.[2] For vildagliptin/metformin FDCs, administration is under fed conditions, often

following a standardized high-fat, high-calorie breakfast, to mimic the recommended

administration with meals.[3][4]

4. Blood Sampling: Blood samples are collected at predetermined time points before and after

drug administration, typically up to 24 hours post-dose.[3][4] Plasma is separated by

centrifugation and stored frozen until analysis.[2]

5. Bioanalytical Method: Plasma concentrations of vildagliptin (and metformin for FDCs) are

determined using a validated high-performance liquid chromatography-tandem mass

spectrometry (HPLC-MS/MS) method.[2][7] This method offers high sensitivity and specificity

for quantifying drug levels. The method is validated for linearity, precision, accuracy, and

stability.[8]

6. Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters including Cmax,

Tmax (time to reach Cmax), AUC0-t (area under the curve from time zero to the last

measurable concentration), and AUC0-∞ (area under the curve extrapolated to infinity) are

calculated for each subject. Statistical analysis, typically an analysis of variance (ANOVA) on
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the log-transformed Cmax and AUC data, is performed to determine the 90% confidence

intervals for the ratio of the test and reference product means.[5]

In Vitro Dissolution Studies
In vitro dissolution testing is a critical quality control tool that can provide insights into the

potential bioequivalence of different formulations. Vildagliptin is a Biopharmaceutics

Classification System (BCS) Class I drug, characterized by high solubility and high

permeability.[9][10] For such drugs, in vitro dissolution can sometimes be used as a surrogate

for in vivo bioequivalence studies.

Table 3: In Vitro Dissolution of Vildagliptin 50 mg Tablets
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Compared

Dissolution
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Apparatus Key Findings

Pangarekar et al.

(2024)[9]

Four generic

brands vs.

innovator

0.1N HCl

USP Apparatus II

(Paddle) at 50

rpm

All tested generic

tablets showed

comparable

dissolution

profiles to the

innovator

product, meeting

USP/IP

standards.

Altoum et al.

(2024)[11][12]

[13]

Two generic

brands vs.

innovator

(Galvus®)

Not specified Not specified

All tested

samples

exhibited

dissolution

behavior similar

to the standard

drug, with

complete

dissolution

reached after 15

minutes.

Revathi et al.[14]

Six generic

brands vs.

innovator

Phosphate buffer

(pH 6.8)

USP Apparatus II

(Paddle) at 50

rpm

All marketed

products were

found to be

bioequivalent

based on

similarity (f2) and

difference (f1)

factors.

Experimental Protocol for In Vitro Dissolution:

Apparatus: A USP Dissolution Apparatus II (paddle method) is commonly used.[9][14]
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Medium: The dissolution medium is typically 900 mL of a specified buffer, such as 0.1N HCl

or phosphate buffer (pH 6.8), maintained at 37 ± 0.5 °C.[9][14]

Procedure: The paddle speed is set, often at 50 rpm. Samples of the dissolution medium are

withdrawn at predetermined time intervals (e.g., 15, 30, 45, 60 minutes) and replaced with

fresh medium to maintain sink conditions.[9]

Analysis: The amount of dissolved vildagliptin in the samples is quantified using a validated

UV-VIS spectrophotometric method at a specific wavelength (e.g., 210 nm).[9]

Visualizing the Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a single-dose, crossover

bioequivalence study.
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Caption: Workflow of a typical crossover bioequivalence study.
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Conclusion
The available data from both in vivo and in vitro studies strongly support the bioequivalence of

various generic vildagliptin formulations to the innovator products.[1][4] The pharmacokinetic

parameters of the generic products, including Cmax and AUC, consistently meet the stringent

criteria set by regulatory authorities.[2][3] This demonstrated bioequivalence ensures that

patients can expect a similar therapeutic effect and safety profile when using approved generic

vildagliptin products as they would with the originator brand.[4] The interchangeability of these

generics provides cost-effective alternatives in the management of type 2 diabetes.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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